molecular formula C4H5BrF4 B2918437 1-Bromo-2,2,3,3-tetrafluorobutane CAS No. 2309457-91-6

1-Bromo-2,2,3,3-tetrafluorobutane

Cat. No.: B2918437
CAS No.: 2309457-91-6
M. Wt: 208.982
InChI Key: YTSWJCXLMABRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,2,3,3-tetrafluorobutane is a halogenated organic compound with the molecular formula C4H5BrF4. . This compound is characterized by the presence of bromine and four fluorine atoms, which contribute to its unique chemical properties.

Scientific Research Applications

1-Bromo-2,2,3,3-tetrafluorobutane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: Apart from its use as a fire-extinguishing agent, it is also employed in the production of specialty chemicals and materials.

Safety and Hazards

Safety data sheets suggest that exposure to this compound should be avoided as it may pose certain health risks . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

The synthesis of 1-Bromo-2,2,3,3-tetrafluorobutane typically involves the bromination of 2,2,3,3-tetrafluorobutane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. Industrial production methods often employ bromine as the brominating agent, and the reaction is conducted in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-Bromo-2,2,3,3-tetrafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The compound can be reduced to form 2,2,3,3-tetrafluorobutane.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,3,3-tetrafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

1-Bromo-2,2,3,3-tetrafluorobutane can be compared with other halogenated butanes, such as:

    1-Bromo-2,2,3,3-tetrafluoropropane: Similar in structure but with one less carbon atom.

    2-Bromo-2,2,3,3-tetrafluorobutane: An isomer with the bromine atom at a different position.

    1-Bromo-2,3,3,3-tetrafluoropropene: Contains a double bond, making it more reactive in certain chemical reactions

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-2,2,3,3-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSWJCXLMABRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CBr)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.